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Cyclohexanecarboxylic acid, 1-sulfo-

Cat. No.: B14642834
CAS No.: 54358-81-5
M. Wt: 208.23 g/mol
InChI Key: NUUWTVSNCJJERP-UHFFFAOYSA-N
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Description

Historical Context and Evolution within Organic Sulfonic Acids

The study of organic sulfonic acids dates back to the 19th century, with their initial discovery and synthesis paving the way for the development of a vast array of dyes, detergents, and pharmaceuticals. britannica.com The process of sulfonation, the introduction of the -SO3H group, became a cornerstone of industrial organic chemistry. britannica.com Carboxylic acids, on the other hand, have been known since antiquity and are fundamental to organic chemistry. researchgate.net

The deliberate synthesis of molecules containing both sulfonic and carboxylic acid functionalities represents a more modern endeavor in organic chemistry. The initial focus of sulfonic acid chemistry was largely on aromatic compounds due to the relative ease of their sulfonation. britannica.com The development of methods for the sulfonation of aliphatic and alicyclic compounds broadened the scope of accessible structures. The synthesis of compounds like Cyclohexanecarboxylic acid, 1-sulfo- can be seen as a logical progression, aiming to create molecules with tailored properties by combining different functional groups.

Significance in Chemical Synthesis and Industrial Processes

The bifunctional nature of Cyclohexanecarboxylic acid, 1-sulfo- makes it a potentially valuable building block in chemical synthesis. The differential acidity of the sulfonic and carboxylic acid groups allows for selective reactions. The sulfonic acid group, being a much stronger acid, can act as an internal catalyst for reactions involving the carboxylic acid group or other parts of the molecule. wikipedia.org

Industrially, sulfonic acids are utilized as catalysts, surfactants, and intermediates in the production of dyes and medicines. britannica.com Carboxylic acids are also crucial in the manufacturing of polymers, esters for fragrances, and pharmaceuticals. wikipedia.orgosti.gov Cyclohexanecarboxylic acid, 1-sulfo-, by combining these functionalities, could find applications in areas such as:

Specialty Polymers: The molecule could be used as a monomer to introduce both ionic (sulfonate) and polar (carboxylate) groups into a polymer chain, influencing properties like water solubility, ion-exchange capacity, and thermal stability.

Corrosion Inhibitors: The ability to chelate metal ions through the carboxylate group, combined with the surface-active properties often associated with sulfonates, suggests potential as a corrosion inhibitor.

Catalysis: The presence of two acidic sites could enable its use as a bifunctional catalyst in specific organic transformations.

Structural Features and Unique Chemical Functionalities within the Sulfo-Carboxylic Acid Class

The key structural feature of Cyclohexanecarboxylic acid, 1-sulfo- is the presence of both a sulfonic acid and a carboxylic acid group attached to the same carbon atom (C1) of the cyclohexane (B81311) ring. This geminal arrangement influences the electronic properties and reactivity of both functional groups.

The sulfonic acid group is one of the strongest organic acids, with a pKa value significantly lower than that of the corresponding carboxylic acid. wikipedia.org This high acidity is due to the effective delocalization of the negative charge on the sulfonate anion across the three oxygen atoms and the sulfur atom. The carboxylic acid group, while weaker, still provides a site for a variety of chemical reactions, including esterification, amidation, and salt formation.

The cyclohexane ring provides a non-aromatic, three-dimensional scaffold. This can be important in applications where specific spatial arrangements of the functional groups are required, for example, in the design of specific catalysts or in polymers where the ring structure can affect chain packing and material properties.

Chemical Properties of Cyclohexanecarboxylic acid, 1-sulfo-
PropertyValue
Molecular FormulaC7H12O5S
Molecular Weight208.23 g/mol
CAS Number11970472
Predicted XLogP30.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2

Overview of Established and Emerging Research Domains

While specific research dedicated solely to Cyclohexanecarboxylic acid, 1-sulfo- is not extensively documented in publicly available literature, its structure suggests potential for investigation in several key areas:

Bifunctional Catalysis: Research could explore its efficacy as a catalyst in reactions that benefit from the presence of both a strong Brønsted acid (the sulfonic acid group) and a weaker acid or coordinating group (the carboxylic acid). northwestern.edu

Polymer Chemistry: Its use as a functional monomer in polymerization reactions is a promising area. The resulting polymers could have interesting properties for applications in membranes, ion-exchange resins, or as additives to modify the properties of other polymers.

Coordination Chemistry: The ability of the carboxylate group to coordinate with metal ions, while the sulfonate group provides water solubility, makes it a candidate for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers.

Surfactant Technology: The combination of a hydrophilic head (sulfo and carboxyl groups) and a relatively hydrophobic tail (cyclohexane ring) suggests potential surfactant properties, which could be explored for applications in detergents, emulsifiers, or wetting agents.

Future research will likely focus on developing efficient synthetic routes to this compound and its derivatives, followed by a thorough evaluation of its properties and performance in the aforementioned applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O5S B14642834 Cyclohexanecarboxylic acid, 1-sulfo- CAS No. 54358-81-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54358-81-5

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

1-sulfocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12O5S/c8-6(9)7(13(10,11)12)4-2-1-3-5-7/h1-5H2,(H,8,9)(H,10,11,12)

InChI Key

NUUWTVSNCJJERP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Cyclohexanecarboxylic Acid, 1 Sulfo

Direct Sulfonation Reactions of Cyclohexanecarboxylic Acid Substrates

The most direct conceptual approach to the synthesis of Cyclohexanecarboxylic acid, 1-sulfo- involves the sulfonation of a cyclohexanecarboxylic acid substrate. This method, however, is not as straightforward as aromatic sulfonation due to the saturated nature of the cyclohexane (B81311) ring.

Investigation of Sulfonating Agents and Optimized Reaction Conditions

The direct sulfonation of alkanes requires potent electrophilic reagents capable of activating a C-H bond. For the synthesis of Cyclohexanecarboxylic acid, 1-sulfo-, the target is the tertiary C-H bond at the 1-position, which is generally more reactive towards substitution than the secondary C-H bonds of the cyclohexane ring.

Common sulfonating agents that could be employed for this purpose include sulfur trioxide (SO₃) and its complexes, as well as chlorosulfonic acid (ClSO₃H). wikipedia.orggoogle.com The reaction with sulfur trioxide, often used in a complex with a Lewis base like dioxane to moderate its reactivity, would proceed via an electrophilic substitution mechanism. google.com The use of chlorosulfonic acid is another viable option, which can act as both a sulfonating and chlorosulfonating agent. pageplace.delsu.edu

The optimization of reaction conditions is crucial to favor the formation of the desired product and minimize side reactions such as polysulfonation, oxidation, or rearrangement of the carbocyclic ring. Key parameters to control include temperature, reaction time, and the stoichiometry of the sulfonating agent. Lower temperatures are generally preferred to control the exothermicity of the reaction and enhance selectivity.

Table 1: Potential Sulfonating Agents and General Reaction Conditions

Sulfonating AgentTypical ConditionsPotential AdvantagesPotential Disadvantages
Sulfur Trioxide (SO₃)Inert solvent (e.g., CCl₄, CH₂Cl₂), low temperatureHigh reactivityProne to side reactions, difficult to handle
SO₃-Dioxane ComplexDioxane as solvent/moderator, controlled temperatureMilder than free SO₃, improved selectivitySlower reaction rates
Chlorosulfonic Acid (ClSO₃H)Neat or in a chlorinated solvent, low to moderate temperatureReadily available, potent sulfonating agentCorrosive, can lead to sulfonyl chloride formation
Fuming Sulfuric Acid (Oleum)Excess of reagent, elevated temperatureStrong sulfonating mediumHarsh conditions, potential for oxidation and charring

Catalytic Approaches in Sulfonation Processes

While catalytic methods are well-established for aromatic sulfonation, their application to the direct sulfonation of saturated hydrocarbons like cyclohexanecarboxylic acid is less common. ajgreenchem.com The development of catalytic systems that can selectively activate the tertiary C-H bond in the presence of the carboxylic acid functionality remains a significant research challenge. Hypothetically, a Lewis acid catalyst could be employed to enhance the electrophilicity of the sulfonating agent, or a transition metal catalyst could facilitate C-H activation. However, the strong acidic conditions of sulfonation reactions often deactivate many potential catalysts.

Regioselectivity and Stereoselectivity in the Functionalization of the Cyclohexane Ring

The regioselectivity of the direct sulfonation of cyclohexanecarboxylic acid is predicted to favor substitution at the 1-position. This is due to the increased stability of the tertiary carbocation intermediate that would be formed at this position upon initial electrophilic attack. The electron-withdrawing nature of the carboxylic acid group would likely deactivate the alpha-carbon to some extent, but the tertiary nature of the position is expected to be the dominant directing factor.

As the reaction introduces a new substituent at a non-stereogenic center (assuming the starting material is achiral), the direct sulfonation of cyclohexanecarboxylic acid itself does not create a new stereocenter. However, if a substituted cyclohexanecarboxylic acid were used as the substrate, the stereochemical outcome of the reaction would need to be considered.

Synthesis via Cyclization Precursors Incorporating Sulfo and Carboxyl Moieties

An alternative, though less direct, synthetic strategy involves the construction of the cyclohexane ring from acyclic precursors that already contain the necessary sulfo and carboxyl functionalities, or their precursors. This approach could offer better control over the regiochemistry.

A hypothetical retrosynthetic analysis would involve disconnecting the cyclohexane ring to reveal a linear precursor. For instance, a Michael addition of a nucleophile containing a masked sulfonic acid group to an α,β-unsaturated ester, followed by a subsequent ring-closing reaction, could be envisioned. The challenge in this approach lies in the synthesis and handling of suitable acyclic precursors bearing both the carboxyl and sulfo groups in the correct positions.

Derivatization of Cyclohexanecarboxylic Acid, 1-sulfo- for Advanced Synthetic Applications

The presence of two distinct acidic functional groups in Cyclohexanecarboxylic acid, 1-sulfo- allows for selective derivatization, expanding its utility as a synthetic intermediate. The carboxylic acid group is generally more amenable to derivatization under milder conditions compared to the sulfonic acid group.

Esterification and Amidation Reactions of the Carboxyl Group

Esterification: The carboxyl group of Cyclohexanecarboxylic acid, 1-sulfo- can be readily converted to its corresponding ester. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The sulfonic acid group within the molecule itself could potentially act as an intramolecular catalyst, although the addition of an external catalyst is generally preferred to ensure efficient conversion.

Table 2: Common Esterification Methods

MethodReagentsGeneral Conditions
Fischer-Speier EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄, TsOH)Refluxing in excess alcohol
Alkylation with Alkyl HalidesAlkyl Halide, Base (e.g., K₂CO₃, Cs₂CO₃)Aprotic solvent (e.g., DMF, Acetone)
Steglich EsterificationAlcohol, DCC, DMAPAnhydrous, aprotic solvent (e.g., CH₂Cl₂)

Amidation: The synthesis of amides from the carboxyl group of Cyclohexanecarboxylic acid, 1-sulfo- can be achieved through various methods. youtube.com A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. rsc.org Alternatively, direct amidation can be accomplished using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under milder conditions. libretexts.org

Table 3: Common Amidation Methods

MethodReagentsGeneral Conditions
Via Acyl ChlorideThionyl Chloride or Oxalyl Chloride, then AmineAnhydrous conditions, often with a base to scavenge HCl
Peptide Coupling ReagentsAmine, Coupling Agent (e.g., DCC, EDC), optional additive (e.g., HOBt)Anhydrous, aprotic solvent (e.g., DMF, CH₂Cl₂)
Direct Thermal AmidationAmineHigh temperatures, removal of water

The selective derivatization of the carboxyl group in the presence of the sulfonic acid group allows for the incorporation of the 1-sulfo-cyclohexyl moiety into a wide range of more complex molecules, making Cyclohexanecarboxylic acid, 1-sulfo- a potentially valuable building block in medicinal and materials chemistry.

Transformations Involving the Sulfonic Acid Group (e.g., salt formation, sulfonyl halide generation)

The sulfonic acid group in Cyclohexanecarboxylic acid, 1-sulfo- is a versatile functional group that can undergo several important transformations, enhancing its utility as a synthetic intermediate.

Salt Formation:

Sulfonic acids are strong acids, significantly more so than their carboxylic acid counterparts. wikipedia.org This high acidity allows them to readily form stable salts with a wide range of bases. The reaction of Cyclohexanecarboxylic acid, 1-sulfo- with a suitable base, such as sodium hydroxide (B78521), would yield the corresponding sodium sulfonate salt.

Reaction Scheme:

C₆H₁₀(COOH)(SO₃H) + NaOH → C₆H₁₀(COOH)(SO₃Na) + H₂O

This transformation is often employed to improve the aqueous solubility of sulfonic acids and can be useful in purification processes. nih.gov The formation of sulfonate salts is a straightforward acid-base neutralization reaction. wikipedia.org

Interactive Data Table: Common Bases for Sulfonate Salt Formation

BaseResulting SaltProperties of Salt
Sodium Hydroxide (NaOH)Sodium 1-carboxycyclohexane-1-sulfonateTypically a water-soluble solid
Potassium Hydroxide (KOH)Potassium 1-carboxycyclohexane-1-sulfonateTypically a water-soluble solid
Ammonia (NH₃)Ammonium (B1175870) 1-carboxycyclohexane-1-sulfonateOften a water-soluble solid
Triethylamine (Et₃N)Triethylammonium 1-carboxycyclohexane-1-sulfonateOften soluble in organic solvents

Sulfonyl Halide Generation:

A key transformation of sulfonic acids is their conversion to sulfonyl halides, most commonly sulfonyl chlorides. Sulfonyl chlorides are highly reactive intermediates that serve as precursors to a variety of other sulfur-containing functional groups, such as sulfonamides and sulfonic esters. thieme-connect.comresearchgate.netrsc.org

The conversion of Cyclohexanecarboxylic acid, 1-sulfo- to its corresponding sulfonyl chloride, 1-(chlorosulfonyl)cyclohexanecarboxylic acid, can be achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed for this purpose. thieme-connect.comrsc.org

Reaction Scheme:

C₆H₁₀(COOH)(SO₃H) + SOCl₂ → C₆H₁₀(COOH)(SO₂Cl) + SO₂ + HCl

This reaction transforms the hydroxyl group of the sulfonic acid into a good leaving group, facilitating nucleophilic attack at the sulfur atom. The resulting sulfonyl chloride is a valuable intermediate for further synthetic manipulations. A variety of reagents have been developed for this transformation to accommodate different functional groups within the substrate. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Multi-step Synthetic Strategies for Complex Chemical Architectures

The bifunctional nature of Cyclohexanecarboxylic acid, 1-sulfo- makes it a potentially valuable building block in the multi-step synthesis of more complex molecules. Its two acidic functionalities, with different pKa values, allow for selective reactions and the introduction of both a carboxylic acid and a sulfonic acid moiety into a larger molecular framework.

While specific examples utilizing Cyclohexanecarboxylic acid, 1-sulfo- in complex syntheses are not prevalent in the literature, its potential can be illustrated through a hypothetical synthetic strategy. For instance, it could be used to synthesize novel heterocyclic compounds or as a functionalized scaffold for the attachment of other molecular fragments.

Hypothetical Synthetic Example: Synthesis of a Bicyclic Sulfonamide Lactam

A multi-step strategy could involve the initial protection of the carboxylic acid group of Cyclohexanecarboxylic acid, 1-sulfo-, followed by conversion of the sulfonic acid to a sulfonamide, and subsequent intramolecular cyclization to form a bicyclic lactam.

Protection of the Carboxylic Acid: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) to prevent its interference in subsequent steps.

Formation of the Sulfonyl Chloride: The sulfonic acid moiety of the protected intermediate is then converted to a sulfonyl chloride using a reagent like thionyl chloride.

Sulfonamide Formation: The sulfonyl chloride can react with a primary amine that also contains a nucleophilic group (e.g., a hydroxyl or another amine group) positioned to facilitate a later cyclization.

Deprotection and Cyclization: Removal of the protecting group from the carboxylic acid would be followed by an intramolecular reaction, for example, an amidation between the deprotected carboxylic acid and a secondary amine within the sulfonamide side chain, to form a bicyclic lactam structure.

This hypothetical sequence demonstrates how the distinct reactivity of the two functional groups in Cyclohexanecarboxylic acid, 1-sulfo- can be exploited in a controlled, stepwise manner to construct complex molecular architectures. Such strategies are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with specific functions. researchgate.netvapourtec.com

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of Cyclohexanecarboxylic Acid, 1 Sulfo

Acid-Base Equilibria and Spectroscopic Analysis of Protonation/Deprotonation States

The presence of two acidic functional groups, the sulfonic acid (-SO₃H) and the carboxylic acid (-COOH), governs the acid-base properties of the molecule. Sulfonic acids are known to be very strong acids, with pKa values typically below 0, making them comparable in strength to sulfuric acid. Carboxylic acids are significantly weaker, with pKa values generally in the range of 4-5. chemicalbook.com The pKa of unsubstituted cyclohexanecarboxylic acid, for instance, is approximately 4.9. chemicalbook.com

Due to this large difference in acidity, deprotonation occurs in a stepwise manner upon addition of a base. The sulfonic acid proton is lost first, followed by the carboxylic acid proton at a higher pH. This results in three distinct species depending on the pH of the solution: the fully protonated neutral species (H₂A), the monoanion (HA⁻), and the dianion (A²⁻).

SpeciesStructurePredominant pH Range
H₂A (Neutral)C₆H₁₀(COOH)(SO₃H)pH < 0
HA⁻ (Monoanion)C₆H₁₀(COOH)(SO₃⁻)pH ~ 1 to 4
A²⁻ (Dianion)C₆H₁₀(COO⁻)(SO₃⁻)pH > 5

Spectroscopic methods are invaluable for identifying and characterizing these different protonation states.

Infrared (IR) Spectroscopy : Carboxylic acids exhibit a characteristic, very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹, which overlaps with C-H stretches. youtube.com They also show a strong C=O stretch around 1700-1720 cm⁻¹. youtube.com Upon deprotonation to the carboxylate, the broad O-H band disappears, and the C=O stretch is replaced by two characteristic asymmetric and symmetric stretching bands at lower frequencies (<1600 cm⁻¹). oregonstate.edu The S=O stretches of the sulfonic acid group are also prominent.

Spectroscopic MethodH₂A (Fully Protonated)A²⁻ (Fully Deprotonated)
IR (cm⁻¹) Very broad O-H (2500-3300), C=O (~1710)No O-H, Carboxylate stretches (<1600)
¹H NMR (ppm) Broad COOH signal (10-14)No COOH signal
¹³C NMR (ppm) COOH signal (160-185)COO⁻ signal (shifted from COOH position)

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of Cyclohexanecarboxylic acid, 1-sulfo- is expected to undergo typical nucleophilic acyl substitution reactions, although its reactivity may be sterically hindered by the bulky adjacent sulfonic acid group. jackwestin.com

A primary reaction is the Fischer esterification , where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) to form an ester. masterorganicchemistry.comlibretexts.org The reaction proceeds via an equilibrium and is often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com The mechanism involves initial protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

Another key transformation is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a crucial step for synthesizing more reactive derivatives like amides and anhydrides, as the hydroxyl group is a poor leaving group. jackwestin.com The resulting acyl chloride can then readily react with amines to form amides. The direct conversion of the carboxylic acid to an amide is generally difficult because the basic amine would deprotonate the acid; thus, activating agents are often required. jackwestin.com

Reactions at the Sulfonic Acid Moiety

The sulfonic acid moiety is generally less reactive towards nucleophilic substitution than the carboxylic acid group. However, it can be converted into more reactive derivatives, most notably sulfonyl chlorides. This is typically achieved by reacting the sulfonic acid (or its salt) with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

The resulting sulfonyl chloride is a valuable intermediate. It can react with primary or secondary amines in the presence of a base to yield sulfonamides , a functional group of significant importance in medicinal chemistry. wikipedia.orgorganic-chemistry.org This reaction forms the basis of the Hinsberg test for distinguishing amines. wikipedia.org Similarly, reaction of the sulfonyl chloride with alcohols produces sulfonate esters .

Various methods have been developed for the synthesis of sulfonamides, including one-pot procedures starting from thiols or direct coupling from sulfonic acids under microwave irradiation. organic-chemistry.orgekb.eg

Conformational Dynamics of the Cyclohexane (B81311) Ring and its Influence on Reactivity

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. For a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial. libretexts.orgmvpsvktcollege.ac.in Ring-flipping interconverts these positions, but the two resulting chair conformers are not energetically equivalent if the substituents are different. libretexts.org

The equilibrium will favor the conformer that places the sterically bulkier group in the more spacious equatorial position to minimize destabilizing 1,3-diaxial interactions. fiveable.melibretexts.org Both the carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups are sterically demanding. Determining which is effectively "bulkier" would dictate the preferred conformation. The conformer with the larger group in the equatorial position would be the major component at equilibrium. youtube.com

This conformational preference is critical as it directly impacts chemical reactivity. An axially positioned functional group is generally more sterically hindered to an approaching reagent than an equatorial one. fiveable.me Therefore, the rate of reactions at either the carboxylic or sulfonic acid moiety will be heavily influenced by the proportion of time it spends in the more accessible equatorial position. For example, if the conformer with an equatorial carboxylic acid group is favored, esterification at that site would be expected to proceed more readily than if it were preferentially axial.

Mechanistic Investigations of Key Transformations

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a bond to an isotopically substituted atom is broken in the rate-determining step. It is the ratio of the reaction rate of a molecule with a lighter isotope to that with a heavier isotope (e.g., kH/kD). nih.gov

For reactions involving Cyclohexanecarboxylic acid, 1-sulfo-, several KIE studies could be envisioned:

Decarboxylation : If the molecule undergoes decarboxylation, replacing the carboxyl carbon with ¹³C or ¹⁴C would be expected to produce a primary KIE (k₁₂/k₁₃ > 1) if the C-C bond cleavage is part of the rate-limiting step. canada.ca Such effects have been observed in the decarboxylation of other carboxylic acids. nih.gov

Proton Transfer : In acid-base reactions, substituting the acidic protons on the carboxyl and sulfo groups with deuterium (B1214612) could reveal insights into proton transfer steps. A significant solvent isotope effect (kH₂O/kD₂O) can indicate the role of solvent and proton transfer in the mechanism. nih.gov

Secondary KIEs : Replacing hydrogens on the cyclohexane ring, particularly at C1, with deuterium could result in secondary KIEs. These effects arise from changes in hybridization at the reaction center in the transition state and can provide subtle details about the transition state structure.

Reaction TypeIsotopic SubstitutionExpected KIE TypeMechanistic Insight
Decarboxylation¹²COOH / ¹³COOHPrimaryC-C bond breaking in rate-determining step
EsterificationH₂O / D₂O (Solvent)Solvent Isotope EffectRole of proton transfer in mechanism
Acyl SubstitutionC1-H / C1-DSecondaryChange in hybridization at C1 in transition state

Transition State Analysis in Organic Reactions

Transition state analysis, often aided by computational chemistry, provides a detailed picture of the highest-energy point along a reaction coordinate. For Cyclohexanecarboxylic acid, 1-sulfo-, such analysis is crucial for understanding its reactivity. researchgate.net

For example, in the Fischer esterification, the transition state for the nucleophilic attack of the alcohol on the protonated carbonyl would be highly sensitive to steric hindrance. Computational models could quantify the energy difference between the attack from the axial versus the equatorial face of the ring, which is dictated by the ring's conformation. The bulky sulfonic acid group would significantly influence the energy of the transition state, likely raising the activation barrier compared to unsubstituted cyclohexanecarboxylic acid. These calculations can help rationalize reaction rates and predict the feasibility of different reaction pathways. researchgate.net

Advanced Analytical Characterization Methodologies in Research on Cyclohexanecarboxylic Acid, 1 Sulfo

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic methods are fundamental in isolating Cyclohexanecarboxylic acid, 1-sulfo- from reaction mixtures, environmental samples, or industrial process streams, allowing for its accurate quantification and the identification of related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds like Cyclohexanecarboxylic acid, 1-sulfo-. Due to the ionic nature of the sulfo- and carboxylic acid groups, specialized HPLC modes are often employed.

Ion-pair reversed-phase HPLC is a common approach where a reagent with a hydrophobic tail and an ionic head of opposite charge to the analyte is added to the mobile phase. This forms a neutral ion pair with the analyte, which can then be retained and separated on a non-polar stationary phase, such as a C18 column. The retention can be finely tuned by adjusting the concentration and type of the ion-pairing reagent. nih.govdiva-portal.orgphenomenex.blogshimadzu.comtechnologynetworks.com

For the detection of byproducts that may lack a suitable chromophore for direct UV detection, indirect photometric analysis can be utilized. This method involves using a UV-absorbing species in the mobile phase. When a non-absorbing analyte elutes, it causes a decrease in the concentration of the absorbing species, resulting in a negative peak that can be quantified.

Table 4.1.1: Illustrative HPLC-UV Method for the Analysis of Cyclohexanecarboxylic Acid, 1-sulfo-
ParameterValue
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Phosphate Buffer (pH 3.0) with 5 mM Tetrabutylammonium Hydroxide (B78521) (Ion-Pairing Reagent)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 20 µL

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, Cyclohexanecarboxylic acid, 1-sulfo- is a non-volatile salt. Therefore, a crucial derivatization step is required to convert it into a volatile and thermally stable compound suitable for GC analysis. nih.govresearchgate.netnih.govbrjac.com.brresearchgate.netnih.gov Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic protons of both the carboxylic and sulfonic acid groups to form volatile trimethylsilyl (B98337) (TMS) esters and sulfonates. nih.govbrjac.com.brresearchgate.netmdpi.com

Alkylation/Esterification: Reagents such as diazomethane (B1218177) or trimethylsulfonium (B1222738) hydroxide (TMSH) can be used to methylate the carboxylic acid and sulfonic acid groups, increasing their volatility. nih.govgcms.czosti.gov

Once derivatized, the resulting volatile compound can be separated by GC and detected with high sensitivity and selectivity by a mass spectrometer (MS), which provides valuable structural information based on the fragmentation pattern of the molecule.

Table 4.1.2: Representative GC-MS Conditions for Derivatized Cyclohexanecarboxylic Acid, 1-sulfo-
ParameterValue
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Conditions 70 °C for 1 hour
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Mass Range m/z 50-600

Ion chromatography (IC) is an ideal technique for the direct analysis of ionic species like Cyclohexanecarboxylic acid, 1-sulfo- without the need for derivatization. In this method, separation is achieved on a stationary phase containing ion-exchange functional groups. nih.govresearchgate.netnih.gov

For an anionic analyte like Cyclohexanecarboxylic acid, 1-sulfo-, an anion-exchange column is used. The mobile phase is typically an aqueous buffer, and its ionic strength and pH are adjusted to control the retention of the analytes. Detection is often accomplished using a conductivity detector, which measures the change in the electrical conductivity of the eluent as the analyte passes through. Suppressed conductivity detection is commonly employed to reduce the background conductivity of the eluent and enhance the sensitivity for the analyte.

Table 4.1.3: Typical Ion Chromatography Method for Cyclohexanecarboxylic Acid, 1-sulfo-
ParameterValue
Column Anion-exchange column (e.g., polymer-based with quaternary ammonium (B1175870) functional groups)
Eluent 20 mM Sodium Hydroxide
Eluent Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Suppressed Conductivity
Injection Volume 25 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Cyclohexanecarboxylic acid, 1-sulfo-. A suite of 1D and 2D NMR experiments provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For Cyclohexanecarboxylic acid, 1-sulfo-, the spectrum would show complex multiplets for the cyclohexane (B81311) ring protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carboxylic acid and sulfo groups. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbon atom attached to the two functional groups (C1) would be significantly downfield. The carbonyl carbon of the carboxylic acid would appear at a characteristic chemical shift in the range of 170-185 ppm. hmdb.ca

Heteronuclear NMR: While ¹H and ¹³C NMR are standard, NMR of other nuclei can provide direct information about heteroatoms. For sulfur-containing groups, ³³S NMR is a possibility; however, it is often challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, which leads to broad signals. researchgate.netmanchester.ac.uknorthwestern.edunih.gov More commonly, the influence of the sulfo group is inferred from its effect on the ¹H and ¹³C chemical shifts.

Table 4.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Cyclohexanecarboxylic Acid, 1-sulfo- (in D₂O)
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-~75-85
C2, C6 (axial)~1.3-1.5~25-35
C2, C6 (equatorial)~2.0-2.2~25-35
C3, C5 (axial)~1.2-1.4~20-30
C3, C5 (equatorial)~1.8-2.0~20-30
C4 (axial)~1.1-1.3~20-30
C4 (equatorial)~1.7-1.9~20-30
COOH-~175-180

Note: These are estimated values and can vary based on solvent and pH.

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to trace the proton connectivity around the cyclohexane ring. digitellinc.comresearchgate.netyoutube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. digitellinc.comyoutube.comresearchgate.netresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum. hw.ac.uklibretexts.orglibretexts.orgopenstax.org

Through the combined interpretation of these NMR experiments, the complete and unambiguous structure of Cyclohexanecarboxylic acid, 1-sulfo-, including its stereochemistry, can be determined. digitellinc.com

Solid-State NMR for Crystalline Forms and Intermolecular Interactions

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. For Cyclohexanecarboxylic acid, 1-sulfo-, SSNMR would be instrumental in elucidating its solid-state conformation, identifying polymorphic forms, and probing intermolecular interactions, such as hydrogen bonding, which are crucial to its crystal lattice structure.

In a hypothetical SSNMR analysis, key nuclei such as 13C and 1H would be examined. The 13C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum would be expected to show distinct resonances for each unique carbon atom in the molecule. The chemical shifts would be highly sensitive to the local electronic environment. For instance, the quaternary carbon atom bonded to both the carboxylic and sulfonic acid groups would likely exhibit a characteristic downfield shift due to the strong deshielding effects of the electronegative oxygen atoms. The presence of multiple peaks for chemically equivalent carbons could indicate the existence of different crystalline forms (polymorphs) or non-equivalent molecules within the crystal's asymmetric unit.

Advanced SSNMR experiments, such as those probing internuclear distances, could map the hydrogen-bonding network involving the acidic protons of the carboxyl and sulfo groups and the sulfonyl and carbonyl oxygens. This provides invaluable insight into the supramolecular assembly of the compound in the solid state.

Mass Spectrometry (MS) for Precise Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the precise molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

For Cyclohexanecarboxylic acid, 1-sulfo- (C₇H₁₂O₅S), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be detected.

Tandem mass spectrometry (MS/MS) experiments would be employed to investigate its fragmentation pathways. While specific experimental data is unavailable, likely fragmentation patterns can be predicted based on the functional groups present. Common fragmentation behavior for molecules containing both carboxylic and sulfonic acid groups involves characteristic neutral losses.

Key fragmentation pathways could include:

Loss of SO₃ (80 Da): A common fragmentation for sulfonic acids.

Loss of H₂O (18 Da): From the carboxylic acid group.

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid.

Loss of the entire sulfonic acid group (•SO₃H, 81 Da).

The analysis of these fragment ions helps to piece together the structure of the original molecule. uab.edu

Table 1: Predicted Mass Spectrometry Data for Cyclohexanecarboxylic acid, 1-sulfo-

Ion Formula Calculated m/z (Negative Mode) Description
[C₇H₁₁O₅S]⁻ 207.0333 Deprotonated molecular ion [M-H]⁻
[C₇H₁₁O₂]⁻ 127.0764 Loss of SO₃ from [M-H]⁻

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

The IR spectrum of Cyclohexanecarboxylic acid, 1-sulfo- would be dominated by strong absorptions from the O-H, C=O, S=O, and S-O bonds. A very broad absorption band, typically centered around 3000 cm⁻¹, would be characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid. The C=O stretch of the carboxyl group would appear as a strong, sharp band around 1700 cm⁻¹. The sulfonic acid group would be identified by strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the 1350-1150 cm⁻¹ region.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C-C stretching and CH₂ bending modes of the cyclohexane ring would be more prominent in the Raman spectrum. The symmetric S=O stretch is often strong in Raman spectra, providing a useful confirmation of the sulfonic acid group. rsc.orgresearchgate.net

Table 2: Characteristic Vibrational Bands for Cyclohexanecarboxylic acid, 1-sulfo-

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretching (H-bonded) 3300-2500 (very broad) Weak
Cyclohexane C-H Stretching 2950-2850 Strong
Carboxylic Acid C=O Stretching 1720-1700 Moderate
Sulfonic Acid S=O Asymmetric Stretch ~1350 Moderate
Sulfonic Acid S=O Symmetric Stretch ~1160 Strong
C-O Stretch / O-H Bend Mixed vibrations 1300-1200 Weak

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An SCXRD study of Cyclohexanecarboxylic acid, 1-sulfo- would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular conformation.

Crucially, this technique would reveal the intricate details of the crystal packing. It would unambiguously map the intermolecular hydrogen-bonding network, showing how individual molecules interact with their neighbors. The strong hydrogen bond donors (carboxyl -OH and sulfo -OH) and acceptors (carbonyl O and sulfonyl O atoms) would be expected to form a robust, three-dimensional supramolecular architecture. mdpi.com

If a suitable single crystal could be grown and analyzed, a crystallographic information file (CIF) would be generated, containing all the structural details. From this, key crystallographic parameters could be reported.

Table 3: Hypothetical Crystallographic Data for Cyclohexanecarboxylic acid, 1-sulfo-

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice Monoclinic
Space Group The specific symmetry group of the crystal P2₁/c
a, b, c (Å) Unit cell dimensions 10.5, 8.2, 12.1
α, β, γ (°) Unit cell angles 90, 105.4, 90
V (ų) Volume of the unit cell 1025
Z Number of molecules per unit cell 4

Note: The values in this table are illustrative examples of what would be obtained from an X-ray diffraction study and are not based on experimental data for the specified compound.

Theoretical and Computational Investigations of Cyclohexanecarboxylic Acid, 1 Sulfo

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These calculations solve approximations of the Schrödinger equation to provide information about molecular orbitals, charge distribution, and energies.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.commdpi.com It offers a good balance between computational cost and accuracy, making it suitable for studying relatively complex organic molecules. substack.com

For Cyclohexanecarboxylic acid, 1-sulfo-, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. This involves optimizing the positions of all atoms to find the arrangement with the lowest possible energy. Key parameters obtained from such a study would include bond lengths, bond angles, and dihedral angles.

The presence of two bulky and polar substituents, the carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups, on the same carbon atom of the cyclohexane (B81311) ring suggests a complex interplay of steric and electronic effects that dictate the final geometry. DFT calculations can quantify these effects and predict the most stable conformation.

Table 1: Predicted Ground State Geometrical Parameters for Cyclohexanecarboxylic Acid, 1-sulfo- (Axial Conformation) using DFT (B3LYP/6-311G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-S1.85 Å
Bond LengthC-C(OOH)1.54 Å
Bond LengthS=O1.45 Å
Bond LengthS-OH1.65 Å
Bond LengthC=O1.22 Å
Bond LengthC-OH1.36 Å
Bond AngleO=S=O120.5°
Bond AngleC-S-O105.2°
Bond AngleO=C-O123.8°
Dihedral AngleS-C-C-O~60° (gauche)

Note: The values in this table are representative and are typical for such functional groups. Actual calculated values may vary depending on the specific level of theory and basis set used.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. substack.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, albeit at a significantly greater computational cost.

Conformational Analysis and Exploration of Potential Energy Surfaces

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. youtube.com When substituents are present, they can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. youtube.com The interconversion between two chair forms, known as a ring flip, leads to the exchange of axial and equatorial positions.

For Cyclohexanecarboxylic acid, 1-sulfo-, with two substituents on the same carbon, one must be in an axial position and the other in an equatorial position. A ring flip would interchange the positions of the -COOH and -SO₃H groups. Due to the different steric bulk of these two groups, the two chair conformers will not be equal in energy.

Computational exploration of the potential energy surface (PES) can map out the energies of different conformations and the energy barriers between them. This would involve systematically changing key dihedral angles in the molecule and calculating the energy at each point. The results would identify the global minimum energy structure (the most stable conformer) and other local minima (less stable conformers), as well as the transition states that connect them. It is generally expected that the conformer with the bulkier group (in this case, the sulfonic acid group) in the more spacious equatorial position would be lower in energy and thus more populated at equilibrium.

Table 2: Relative Energies of Cyclohexanecarboxylic Acid, 1-sulfo- Conformers

Conformer-COOH Position-SO₃H PositionRelative Energy (kcal/mol)
AAxialEquatorial0.0 (Global Minimum)
BEquatorialAxial> 0.0

Note: This table illustrates the expected energetic preference based on steric considerations. The exact energy difference would be quantified by computational methods.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent like water. rsc.orgmdpi.com MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of empirical equations and parameters that describe the potential energy of the system.

An MD simulation of Cyclohexanecarboxylic acid, 1-sulfo- in an aqueous solution would provide insights into:

Solvation: How water molecules arrange themselves around the solute molecule, particularly around the polar carboxylic and sulfonic acid groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the solute and water molecules, as well as potential intramolecular hydrogen bonding.

Conformational Dynamics: How the presence of a solvent affects the conformational preferences and the rate of ring flipping compared to the gas phase.

These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental results. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For Cyclohexanecarboxylic acid, 1-sulfo-, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending modes of particular functional groups, such as the O-H, C=O, and S=O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. researchgate.net These predicted values can be compared to experimental NMR data to confirm the structure and assign resonances to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible range. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
-OH (Carboxylic)O-H Stretch~3400
-C=OC=O Stretch~1710
-SO₃HS=O Asymmetric Stretch~1350
-SO₃HS=O Symmetric Stretch~1150
-OH (Sulfonic)O-H Stretch~3500

Note: These are typical frequency ranges. Calculated values provide more precise predictions for comparison with experimental spectra.

Computational Modeling of Reaction Mechanisms and Characterization of Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netsmu.edu It allows for the characterization of transition states, which are high-energy species that exist transiently between reactants and products. Understanding the structure and energy of the transition state is key to understanding the reaction's kinetics.

For Cyclohexanecarboxylic acid, 1-sulfo-, computational modeling could be used to study various potential reactions, such as:

Deprotonation: Calculating the pKa values for the carboxylic and sulfonic acid protons to determine their relative acidity.

Decarboxylation or Desulfonation: Investigating the reaction pathways and energy barriers for the removal of either the -COOH or -SO₃H group under certain conditions.

Esterification: Modeling the reaction with an alcohol to form an ester, including the identification of the tetrahedral intermediate and the relevant transition states.

By mapping the reaction pathway and calculating the activation energies, computational studies can provide a detailed, step-by-step picture of how the reaction proceeds, offering insights that are often inaccessible through experimental means alone. smu.edu

Specialized Applications and Industrial Relevance of Cyclohexanecarboxylic Acid, 1 Sulfo in Chemical Science and Engineering

Participation in Acid-Catalyzed Reactions and Design of Solid Acid Catalysts

The dual functionality of molecules like Cyclohexanecarboxylic acid, 1-sulfo- makes them valuable components in the design of solid acid catalysts. The sulfonic acid group, in particular, provides strong Brønsted acidity, which is crucial for catalyzing a variety of organic reactions. By immobilizing such functional groups onto solid supports, chemists and engineers can create heterogeneous catalysts that are easily separable from reaction mixtures, environmentally friendly, and reusable.

Synthesis and Characterization of Sulfo-Functionalized Catalytic Materials

The creation of solid acid catalysts often involves the integration of sulfonic acid groups onto or into a stable, high-surface-area material. While direct use of Cyclohexanecarboxylic acid, 1-sulfo- as a catalyst precursor is not widely documented, the methods for creating similar functionalized materials are well-established and broadly fall into two categories:

Post-Synthesis Modification (Grafting): This is a common method where a pre-synthesized support material (e.g., silica (B1680970), mesoporous carbon, or a metal-organic framework) is chemically treated to add sulfonic acid groups to its surface. For amine-functionalized supports, a reagent like 1,3-propanesultone can be used to introduce a sulfopropyl acid group through a ring-opening reaction. hkust.edu.hk

One-Pot Synthesis (Co-condensation): In this approach, the sulfonic acid functionality is introduced during the synthesis of the support material itself. For instance, a silica-based catalyst can be made by the co-condensation of a primary silica source, like tetraethyl orthosilicate (B98303) (TEOS), with an organosilane containing a thiol (mercapto-) group, such as 3-mercaptopropyltrimethoxysilane (MPTMS). The thiol groups are then oxidized in situ using an oxidizing agent like hydrogen peroxide (H₂O₂) to generate the desired sulfonic acid groups. researchgate.net

The resulting catalytic materials are rigorously analyzed to confirm their structure and functionality. Standard characterization techniques include:

Characterization Technique Purpose
Powder X-ray Diffraction (XRD) Confirms the crystalline structure and order of the support material after functionalization. hkust.edu.hkresearchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR) Verifies the successful incorporation of sulfonic acid groups by detecting their characteristic vibrational bands. hkust.edu.hk
Nitrogen Sorption (BET Analysis) Measures the surface area and pore volume of the catalyst, which are critical for its activity. A reduction in these values often indicates successful functionalization within the pores. hkust.edu.hk
Acid-Base Titration Quantifies the number of accessible acid sites on the catalyst, determining its acid-exchange capacity. researchgate.net
Thermogravimetric Analysis (TGA) Assesses the thermal stability of the functionalized material, indicating the maximum temperature at which it can be used without degradation. hkust.edu.hk
X-ray Photoelectron Spectroscopy (XPS) Confirms the complete oxidation of thiol groups to sulfonic acid groups. researchgate.net

Catalytic Performance in Organic Transformations (e.g., esterification, hydration)

Sulfo-functionalized solid acids are effective catalysts for numerous organic transformations due to their strong Brønsted acidity. One of the most industrially relevant applications is in esterification reactions, such as the formation of n-butyl acetate (B1210297) from acetic acid and n-butanol. hkust.edu.hk

The performance of these catalysts is often superior to reactions with no catalyst (blank experiments) and can rival that of commercial liquid and solid acid catalysts like Nafion NR50 and Amberlyst-15. hkust.edu.hk The efficiency of these catalysts stems from the high density and accessibility of the sulfonic acid sites within a porous structure.

The table below summarizes typical catalytic performance data for a sulfonic acid-functionalized metal-organic framework (MOF) in an esterification reaction.

Catalyst Reaction Temperature (°C) Conversion (%) Reference
Functionalized NH₂-MIL-101(Al)Acetic Acid + n-Butanol70>80% (after 8h) hkust.edu.hk
Blank (No Catalyst)Acetic Acid + n-Butanol70<20% (after 8h) hkust.edu.hk

These materials have also shown high catalytic activity in other acid-catalyzed reactions, such as the condensation of phenol (B47542) with acetone (B3395972) to produce Bisphenol A. researchgate.net The turnover frequency (TOF), a measure of per-site activity, can be significantly high, indicating efficient use of the acid sites.

Occurrence and Mitigation Strategies in Industrial Byproduct Streams (e.g., Caprolactam Production)

Cyclohexanecarboxylic acid, 1-sulfo-, also referred to as α-carboxyl cyclohexane (B81311) sulphonic acid, is primarily of industrial relevance due to its formation as a byproduct in certain manufacturing processes, most notably in the production of caprolactam. Caprolactam is the monomer used in the synthesis of Nylon 6.

One of the commercial routes to caprolactam, the Snia Viscosa process, utilizes cyclohexanecarboxylic acid as a key intermediate. In this process, cyclohexanecarboxylic acid is reacted with nitrosylsulfuric acid. During this nitrosodecarboxylation and subsequent rearrangement, sulfonic acids are formed as inevitable byproducts. The use of oleum (B3057394) (fuming sulfuric acid) in the reaction mixture contributes to the sulfonation of the cyclohexanecarboxylic acid at the alpha position, leading to the formation of Cyclohexanecarboxylic acid, 1-sulfo-.

The presence of this and other byproducts necessitates extensive purification of the final caprolactam product. Mitigation strategies are therefore focused on the removal of these impurities from the main product stream rather than preventing their formation entirely, as they are inherent to the process chemistry.

General Mitigation and Removal Strategies:

The purification of caprolactam from the reaction mixture involves several steps designed to separate the desired product from unreacted starting materials, the sulfuric acid catalyst, and various byproducts, including Cyclohexanecarboxylic acid, 1-sulfo-. These steps typically include:

Neutralization: The acidic reaction mixture is neutralized with ammonia. This converts the caprolactam sulfate (B86663) into free caprolactam and the sulfuric acid and sulfonic acid byproducts into their corresponding ammonium (B1175870) salts.

Extraction: The neutralized mixture is then subjected to a series of extraction steps. Toluene is a common solvent used to selectively extract the caprolactam from the aqueous solution containing the ammonium salts of the byproducts.

Distillation: The extracted caprolactam is then purified by distillation to remove any remaining impurities and the extraction solvent.

A Chinese patent describes a method for separating caprolactam from sulfuric acids in caprolactam sulfate by using a mixed organic solvent for dissolution followed by multistage water extraction. The raffinate phase contains the sulfuric acid, and by extension, other acidic byproducts like Cyclohexanecarboxylic acid, 1-sulfo-.

The following table summarizes the key aspects of the occurrence and mitigation of Cyclohexanecarboxylic acid, 1-sulfo- in caprolactam production:

AspectDescription
Industrial Process Snia Viscosa process for caprolactam production.
Point of Formation Reaction of cyclohexanecarboxylic acid with nitrosylsulfuric acid in the presence of oleum.
Nature of Occurrence Inevitable byproduct due to sulfonation of the starting material.
Mitigation Approach Post-reaction purification of the caprolactam product stream.
Key Purification Steps Neutralization, Solvent Extraction, Distillation.

Environmental Chemistry and Degradation Studies of Cyclohexanecarboxylic Acid, 1 Sulfo

Environmental Fate and Transport in Various Environmental Compartments

The environmental distribution of Cyclohexanecarboxylic acid, 1-sulfo- is dictated by its physicochemical properties, which are influenced by both the cyclohexanecarboxylic acid structure and the highly polar sulfonate group.

The presence of the sulfonate group is expected to significantly increase the water solubility of the compound compared to its non-sulfonated parent, cyclohexanecarboxylic acid. This high water solubility suggests a low tendency to adsorb to soil and sediment particles. nih.gov Organosulfates generally exhibit a lower affinity for soils and aquifer solids, with their partitioning behavior being governed more by electrostatic interactions rather than hydrophobic interactions. nih.gov This implies that Cyclohexanecarboxylic acid, 1-sulfo- would be highly mobile in soil and aquatic environments, with a potential for significant transport in surface water and groundwater. nih.gov

In contrast, the vapor pressure of Cyclohexanecarboxylic acid, 1-sulfo- is expected to be very low due to its ionic nature, minimizing its presence in the atmosphere. Therefore, the primary environmental compartments of concern for this compound are surface water and groundwater, with potential for long-range transport in these media.

Table 1: Predicted Environmental Fate and Transport Characteristics of Cyclohexanecarboxylic acid, 1-sulfo-

Environmental CompartmentPredicted BehaviorRationale
Water High mobility and persistenceHigh water solubility and low potential for volatilization.
Soil Low adsorption and high mobilityThe polar sulfonate group reduces partitioning to organic matter. nih.gov
Sediment Low accumulation potentialHigh water solubility limits partitioning into sediments.
Air Negligible presenceLow vapor pressure due to its ionic character.
Biota Low to moderate bioaccumulation potentialIncreased water solubility may reduce uptake into organisms.

Microbial Degradation Pathways and Elucidation of Enzyme Systems

The microbial degradation of Cyclohexanecarboxylic acid, 1-sulfo- has not been specifically reported. However, insights can be drawn from studies on cyclohexanecarboxylic acid and other sulfonated organic compounds.

The parent compound, cyclohexanecarboxylic acid, is known to be biodegradable under both aerobic and anaerobic conditions. nih.govresearchgate.net Aerobic degradation can proceed via a beta-oxidation pathway, analogous to fatty acid metabolism, involving enzymes such as cyclohexanecarboxyl-CoA synthetase and dehydrogenase. nih.gov Another aerobic pathway involves the aromatization of the cyclohexane (B81311) ring to form p-hydroxybenzoic acid, which is then further metabolized. cdnsciencepub.com

The introduction of a sulfonate group can significantly impact biodegradability. Sulfonated aromatic compounds are often more resistant to microbial degradation than their non-sulfonated counterparts. core.ac.ukresearchgate.net The highly stable carbon-sulfur bond and the increased water solubility can hinder microbial uptake and enzymatic attack. researchgate.net

However, some microorganisms are capable of degrading sulfonated compounds. This often requires specialized enzymatic systems, such as desulfonases, which cleave the C-S bond. nih.gov The degradation of sulfonated compounds can occur under both aerobic and anaerobic conditions, though it is often a slower process. core.ac.uk It is plausible that the microbial degradation of Cyclohexanecarboxylic acid, 1-sulfo- would involve an initial desulfonation step, followed by the degradation of the resulting cyclohexanecarboxylic acid via the pathways mentioned above.

Photochemical and Chemical Degradation Mechanisms in Aqueous Systems

In the absence of microbial activity, photochemical and chemical degradation processes can contribute to the transformation of Cyclohexanecarboxylic acid, 1-sulfo- in aqueous environments.

Direct photolysis, the degradation by direct absorption of sunlight, is possible if the compound absorbs light in the environmentally relevant UV spectrum. While specific data for Cyclohexanecarboxylic acid, 1-sulfo- is unavailable, the parent compound, cyclohexanecarboxylic acid, has been shown to be susceptible to degradation by advanced oxidation processes such as UV/chlorine treatment. nih.gov This process involves the generation of highly reactive hydroxyl radicals (•OH) that can attack the organic molecule. nih.gov

The sulfonate group is generally stable under typical environmental conditions. However, advanced oxidation processes that generate strong oxidizing agents can lead to the degradation of sulfonated compounds. For instance, sulfate (B86663) radical-based treatment has been shown to produce organosulfate transformation products. nih.gov The degradation of sulfonamides in aqueous solutions has been demonstrated using anodic Fenton treatment, which also relies on the generation of hydroxyl radicals. nih.gov

It is anticipated that the photochemical and chemical degradation of Cyclohexanecarboxylic acid, 1-sulfo- in aqueous systems would primarily proceed through reactions with photochemically generated reactive species like hydroxyl radicals, leading to oxidation and potential cleavage of the cyclohexane ring.

Identification and Characterization of Transformation Products and Byproducts from Degradation

The degradation of Cyclohexanecarboxylic acid, 1-sulfo- is expected to generate a range of transformation products, the nature of which will depend on the degradation pathway.

Based on studies of analogous compounds, the following transformation products could be anticipated:

From Microbial Degradation: If desulfonation is the initial step, cyclohexanecarboxylic acid would be a primary intermediate. Further microbial metabolism could lead to the formation of intermediates of the beta-oxidation pathway or aromatization products like p-hydroxybenzoic acid. nih.govcdnsciencepub.com Incomplete degradation could result in the accumulation of these intermediates.

From Photochemical and Chemical Degradation: Advanced oxidation processes are likely to produce hydroxylated and/or chlorinated byproducts. For example, the UV/chlorine treatment of cyclohexanecarboxylic acid has been shown to produce mono- and di-chlorinated byproducts. nih.gov Oxidation of the cyclohexane ring can lead to the formation of various oxygenated intermediates, and ultimately, smaller organic acids and mineralization to carbon dioxide and sulfate. Studies on the heterogeneous OH oxidation of organosulfates have shown the formation of more oxygenated organosulfates and fragmentation products. researchgate.netrsc.org

Table 2: Potential Transformation Products of Cyclohexanecarboxylic Acid, 1-sulfo-

Degradation PathwayPotential Transformation Products
Microbial Degradation Cyclohexanecarboxylic acid, p-hydroxybenzoic acid, intermediates of beta-oxidation.
Photochemical/Chemical Degradation Hydroxylated cyclohexanecarboxylic acid, 1-sulfo-, Chlorinated cyclohexanecarboxylic acid, 1-sulfo-, Oxygenated ring-cleavage products, Smaller organic acids, Sulfate.

Emerging Research Frontiers and Future Perspectives

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical EngineeringCollaborative research efforts between organic chemists and chemical engineers focusing on this specific compound are not documented in accessible sources.

Due to the lack of specific data, the creation of detailed research findings and data tables as requested is not possible.

Q & A

Basic: What are the optimal methods for synthesizing and purifying 1-sulfo-cyclohexanecarboxylic acid to minimize side-product formation?

Methodological Answer:
The synthesis of 1-sulfo-cyclohexanecarboxylic acid typically involves sulfonation of cyclohexanecarboxylic acid using agents like sulfuric acid or sulfur trioxide under controlled conditions. Key parameters include:

  • Temperature: Maintain 40–60°C to avoid over-sulfonation or ring-opening reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) effectively isolates the product. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

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